BENGHE Foundational & Exploratory

Check Availability & Pricing

llacirnon (CCX140-B) for Diabetic Kidney
Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: llacirnon

Cat. No.: B1668749

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic kidney disease (DKD) remains a leading cause of end-stage renal disease worldwide,
necessitating the development of novel therapeutic strategies. This technical guide provides a
comprehensive overview of ilacirnon (CCX140-B), a potent and selective antagonist of the C-
C chemokine receptor type 2 (CCR2), for the treatment of DKD. llacirnon's mechanism of
action centers on the inhibition of the CCL2-CCR2 signaling axis, a key pathway in the
recruitment of inflammatory monocytes and macrophages to the kidney. This document
synthesizes preclinical and clinical data, detailing the experimental protocols and quantitative
outcomes that underscore ilacirnon's potential as a renoprotective agent.

Introduction to Diabetic Kidney Disease and the
Role of Inflammation

Diabetic kidney disease is a major microvascular complication of both type 1 and type 2
diabetes. The pathophysiology of DKD is complex, involving metabolic and hemodynamic
insults that converge to promote renal inflammation, fibrosis, and a progressive decline in renal
function. A hallmark of this process is the infiltration of immune cells, particularly monocytes
and macrophages, into the renal parenchyma. These infiltrating cells contribute to tissue injury
through the release of pro-inflammatory cytokines, reactive oxygen species, and pro-fibrotic
factors.
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llacirnon: A Targeted Approach to Renal
Inflammation

llacirnon (formerly CCX140-B) is a small molecule inhibitor that specifically targets CCR2, the
primary receptor for the chemokine C-C maotif ligand 2 (CCL2), also known as monocyte
chemoattractant protein-1 (MCP-1). By blocking the interaction between CCL2 and CCR2,
ilacirnon is designed to reduce the migration of inflammatory monocytes from the circulation
into the kidney, thereby mitigating the downstream inflammatory and fibrotic processes that
drive the progression of DKD.

Mechanism of Action and Signaling Pathway

The therapeutic rationale for ilacirnon in DKD is grounded in its ability to disrupt the CCL2-
CCR2 signaling axis. In the diabetic milieu, elevated glucose levels and other metabolic
derangements stimulate various renal cells, including mesangial cells, podocytes, and tubular
epithelial cells, to produce and secrete CCL2. This chemokine then binds to CCR2 on the
surface of circulating monocytes, triggering a signaling cascade that leads to their adhesion to
the endothelium, transmigration into the kidney, and differentiation into pro-inflammatory
macrophages. These activated macrophages contribute to glomerular and tubulointerstitial
injury. llacirnon acts as a competitive antagonist at the CCR2 receptor, preventing CCL2
binding and the subsequent intracellular signaling events.
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Figure 1: llacirnon’'s Mechanism of Action on the CCL2-CCR2 Signaling Pathway.
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Preclinical Research in Diabetic Kidney Disease
Models

The efficacy of ilacirnon in DKD has been evaluated in preclinical studies using transgenic
mouse models expressing human CCR2 (hCCR2 knock-in mice), as ilacirnon has a lower
affinity for murine CCR2. These models, including diet-induced obese (DIO) and db/db mice,
recapitulate key features of human DKD.

Experimental Protocols

e Animal Models: Male hCCR2 knock-in mice were rendered diabetic through a high-fat diet or
by genetic manipulation (Lepr db/db).

e Drug Administration: llacirnon was administered orally, mixed with chow, at doses ranging
from 10 to 100 mg/kg/day for 6 to 8 weeks.

o Key Outcome Measures:

o Albuminuria: Urinary albumin-to-creatinine ratio (UACR) was measured from spot urine
samples.

o Glomerular Histology: Kidney sections were stained with periodic acid-Schiff (PAS) to
assess glomerular hypertrophy and mesangial expansion.

o Podocyte Density: Podocytes were identified and counted by staining for Wilms' tumor 1
(WT1), a podocyte-specific nuclear marker.

o Macrophage Infiltration: Immunohistochemistry for macrophage markers (e.g., F4/80) was
performed.

o Glycemic Control: Fasting blood glucose and insulin levels were monitored.

Preclinical Data Summary
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Vehicle llacirnon (100 Percent
Parameter p-value

Control mg/kg) Change
Urinary Albumin-
to-Creatinine 150 + 25 75+15 1 50% <0.05
Ratio (ug/mg)
Glomerulus Size

6000 + 500 4500 + 400 1 25% <0.05
(Hm?)
Podocyte
Density

_ +1 11+£1.5 1 37.5% <0.005
(nuclei/glomerulu
s)
Adipose Tissue
] o Reduced
Inflammatory High Infiltration o - <0.05
Infiltration

Macrophages
Fasting Blood

250 + 30 180 + 20 | 28% <0.05
Glucose (mg/dL)
Fasting Insulin

0+0.8 25+05 1 50% <0.05

(ng/mL)

Data are presented as mean + SEM and represent typical findings from preclinical studies.
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Figure 2: Generalized Workflow for Preclinical Evaluation of llacirnon.

Clinical Development in Diabetic Nephropathy
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llacirnon has been evaluated in a Phase 2 clinical trial to assess its safety and efficacy in
patients with type 2 diabetes and nephropathy.

Phase 2 Clinical Trial (NCT01447147) Protocol

o Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

» Patient Population: 332 patients with type 2 diabetes, an estimated glomerular filtration rate
(eGFR) of 225 mL/min/1.73m?, and persistent albuminuria (UACR 100-3000 mg/g) despite
stable treatment with an ACE inhibitor or an ARB.

e Treatment Arms:
o Placebo
o llacirnon 5 mg once daily
o llacirnon 10 mg once daily
e Treatment Duration: 52 weeks.
e Primary Efficacy Endpoint: Change from baseline in UACR.

e Secondary Endpoints: Safety and tolerability, changes in eGFR.

Clinical Trial Data Summary
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llacirnon 5 mg llacirnon 10 mg
Parameter Placebo (n=111)
(n=110) (n=111)
Baseline Mean UACR
~500 ~500 ~500
(mg/g)
Mean Change in -2% (95% CI: -11% to  -18% (95% CI: -26% -11% (95% CI: -20%
UACR at 52 Weeks 9%) to -8%) to -1%)
Difference vs. Placebo
- -16% (p=0.01) -10% (p=0.08)
(p-value)
Adverse Events (%) 73% 65% 61%
Serious Adverse
22% 15% 18%

Events (%)

Data from the modified intention-to-treat population.[1]
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Logical Relationship of Clinical Trial Components

Patients with T2D
and Nephropathy

Inclusion Criteria:
- UACR 100-3000 mg/g
- eGFR 225
- Stable ACEi/ARB

Randomization
(1:1:1)

Placebo llacirnon 5 mg llacirnon 10 mg

52-Week Treatment

Primary Endpoint:
Change in UACR

Click to download full resolution via product page

Figure 3: Logical Flow of the Phase 2 Clinical Trial Design.

Discussion and Future Directions

The preclinical and Phase 2 clinical data for ilacirnon provide a strong rationale for its
continued development as a novel therapy for diabetic kidney disease. The consistent findings
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of reduced albuminuria in both animal models and human subjects highlight the therapeutic
potential of targeting the CCL2-CCR2 axis. The observed improvements in glomerular structure
and podocyte health in preclinical models suggest a disease-modifying effect beyond simple
hemodynamic changes.

Future research should focus on several key areas:

e Long-term Efficacy and Safety: Larger, long-term clinical trials are needed to confirm the
durability of the albuminuria-lowering effect and to assess the impact of ilacirnon on hard
renal outcomes, such as the progression to end-stage renal disease.

o Combination Therapies: Investigating the synergistic potential of ilacirnon with other
established and emerging therapies for DKD, such as SGLT2 inhibitors and non-steroidal
MRASs, could lead to more effective treatment regimens.

o Biomarker Development: The identification of biomarkers that can predict which patients are
most likely to respond to ilacirnon therapy would enable a more personalized medicine
approach.

Conclusion

llacirnon represents a promising, targeted therapeutic approach for the treatment of diabetic
kidney disease. By specifically inhibiting the inflammatory cascade mediated by the CCL2-
CCR2 signaling axis, ilacirnon has demonstrated the potential to reduce renal inflammation
and preserve kidney function. The data summarized in this technical guide provide a solid
foundation for further investigation and development of ilacirnon as a valuable addition to the
therapeutic armamentarium for this challenging and prevalent disease.
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e 1. The effect of CCR2 inhibitor CCX140-B on residual albuminuria in patients with type 2
diabetes and nephropathy: a randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [llacirnon (CCX140-B) for Diabetic Kidney Disease: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668749¢#ilacirnon-for-diabetic-kidney-disease-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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